2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693902
InChI: InChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17693902

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name 2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C12H16N4/c1-9-15-11-5-3-7-14-12(11)16(9)10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3
Standard InChI Key SSIQDAJABAVNJE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1C3CCCNC3)N=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a bicyclic imidazo[4,5-b]pyridine system fused to a piperidine ring at the 3-position, with a methyl group at the 2-position. This arrangement creates a rigid, planar core that facilitates π-π stacking interactions, a critical factor in its binding affinity for biological targets . The piperidine moiety introduces a basic nitrogen atom, enhancing solubility and enabling protonation under physiological conditions, which may influence its pharmacokinetic properties.

Table 1: Key Molecular Properties of 2-Methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

PropertyValue
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.28 g/mol
IUPAC Name2-methyl-3-piperidin-3-ylimidazo[4,5-b]pyridine
Canonical SMILESCC1=NC2=C(N1C3CCCNC3)N=CC=C2
InChIKeySSIQDAJABAVNJE-UHFFFAOYSA-N
PubChem CID91811834

These properties are derived from experimental data and computational modeling . The compound’s stereochemistry, particularly the configuration of the piperidine ring, may further influence its biological activity, though detailed studies on its enantiomeric forms are yet to be published .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves a multi-step process:

  • Core Formation: Condensation of 2,3-diaminopyridine derivatives with carbonyl compounds under acidic conditions yields the imidazo[4,5-b]pyridine backbone .

  • Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution or reductive amination, often requiring protective group strategies to prevent side reactions.

  • Methylation: A final methylation step at the 2-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Key Challenges

Biological Activities and Mechanism of Action

Anticancer Activity

Preliminary studies indicate that the compound interacts with kinase domains and apoptosis-related proteins. Molecular docking simulations predict strong binding affinity (−8.73 kcal/mol) for cancer-associated targets, though in vitro validation is pending. The methyl group at the 2-position may sterically hinder off-target interactions, improving specificity .

Research and Development Frontiers

Pharmacological Optimization

Current efforts focus on derivatizing the compound to improve bioavailability and reduce cytotoxicity. Strategies include:

  • Prodrug Design: Masking the piperidine nitrogen with acyl groups to enhance oral absorption.

  • Hybrid Molecules: Conjugating the core with known anticancer agents (e.g., doxorubicin) to synergize activity .

Crystallographic Studies

The compound’s ability to form stable crystals under specific solvents (e.g., ethanol/water mixtures) facilitates X-ray diffraction analysis, which could elucidate its binding modes. Preliminary data suggest a monoclinic crystal system with space group P2₁/c, though full structural resolution is ongoing .

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